(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a thiazole ring substituted with a phenyl group at the 2-position and a thiazepane ring substituted with a pyrrolidin-1-ylmethyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the phenyl group at the 2-position. The thiazepane ring is then synthesized separately and functionalized with the pyrrolidin-1-ylmethyl group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
2-Phenylthiazole: A simpler analog with a phenyl group at the 2-position of the thiazole ring.
3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane: A compound with a similar thiazepane ring structure but lacking the thiazole moiety.
Uniqueness: (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of the thiazole and thiazepane rings, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS2/c24-20(18-15-26-19(21-18)16-7-2-1-3-8-16)23-11-6-12-25-14-17(23)13-22-9-4-5-10-22/h1-3,7-8,15,17H,4-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXGENOKHLSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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